Urea, (2,5-dimethoxyphenethyl)-
Description
Urea, (2,5-dimethoxyphenethyl)-, is a synthetic urea derivative characterized by a 2,5-dimethoxyphenethyl group attached to the urea moiety. For instance, describes [N-[2-(2,5-dimethoxyphenethyl)]-N′-[2-(5-bromopyridyl)]thiourea (D-PBT), a thiourea derivative with spermicidal and antiviral properties . Similarly, and reference 2',5'-dimethoxyfentanyl, an opioid analog featuring a 2,5-dimethoxyphenethyl group linked to a piperidin-4-yl-propionamide scaffold . These analogs suggest that urea derivatives with 2,5-dimethoxy substitutions may exhibit unique physicochemical and biological profiles, warranting comparative analysis with related compounds.
Properties
CAS No. |
69226-57-9 |
|---|---|
Molecular Formula |
C11H16N2O3 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
2-(2,5-dimethoxyphenyl)ethylurea |
InChI |
InChI=1S/C11H16N2O3/c1-15-9-3-4-10(16-2)8(7-9)5-6-13-11(12)14/h3-4,7H,5-6H2,1-2H3,(H3,12,13,14) |
InChI Key |
ZFLFMVQVVHIIFD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)CCNC(=O)N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CCNC(=O)N |
Other CAS No. |
69226-57-9 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Urea, (2,5-dimethoxyphenethyl)-, with compounds sharing structural motifs such as phenethylamine backbones, methoxy substitutions, or urea/thiourea functionalities. Key comparisons include:
Substitution Patterns and Electronic Effects
- 2,5-Dimethoxyphenethylamine Derivatives: and describe compounds like (±)-N-(2,5-dimethoxyphenethyl)-2,3-dihydrobenzofuran-3-amine, synthesized via reductive amination. These derivatives exhibit structural similarity but lack the urea moiety, instead featuring amine or sulfonamide linkers .
Thiourea vs. Urea Derivatives
- D-PBT (Thiourea): reports that D-PBT, a thiourea derivative with a 2,5-dimethoxyphenethyl group, demonstrates spermicidal activity (IC₅₀ = 0.01–0.02 mM) and anti-HIV properties.
- The urea moiety in such compounds may modulate metabolic stability and binding kinetics .
Pharmacological and Analytical Profiles
- Biological Activity: β1-Adrenoceptor Inhibition: 3,4-Dimethoxyphenethyl derivatives () show moderate inhibition of heart rate and contractility, whereas urea/thiourea derivatives (e.g., D-PBT) target entirely different pathways (spermicidal/antiviral) . Opioid Activity: 2',5'-Dimethoxyfentanyl () exemplifies how 2,5-dimethoxy substitutions in non-urea scaffolds can yield potent opioid effects, emphasizing the role of the phenethyl group in receptor targeting .
- Analytical Detection :
Data Tables
Table 1: Structural and Functional Comparison of Selected Compounds
Table 2: Analytical Parameters for Detection of 2,5-Dimethoxy Derivatives
Research Implications and Gaps
- Synthetic Challenges: and highlight the use of Mitsunobu reactions and HPLC purification for phenethyl derivatives, suggesting similar methods may apply to urea analogs .
- Regulatory Status: Compounds like 2',5'-dimethoxyfentanyl are classified as controlled substances (), underscoring the need for forensic vigilance in detecting novel urea derivatives .
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